molecular formula C20H19N3O3S B5459876 1-(furan-2-carbonyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

1-(furan-2-carbonyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5459876
M. Wt: 381.4 g/mol
InChI Key: AYLJZCAQZWTBLR-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of furan, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the thiazole derivative: The 4-phenyl-1,3-thiazole can be synthesized from appropriate starting materials such as 4-phenylthiosemicarbazide and α-haloketones.

    Coupling reaction: The furan-2-carbonyl chloride is then reacted with the thiazole derivative in the presence of a base such as triethylamine to form the intermediate.

    Formation of the final product: The intermediate is then reacted with piperidine-4-carboxamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-carbonyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide: can be compared with other compounds containing furan, thiazole, or piperidine moieties.

    Furan derivatives: Compounds such as furan-2-carboxylic acid.

    Thiazole derivatives: Compounds such as 2-aminothiazole.

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique chemical and biological properties

Properties

IUPAC Name

1-(furan-2-carbonyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-18(22-20-21-16(13-27-20)14-5-2-1-3-6-14)15-8-10-23(11-9-15)19(25)17-7-4-12-26-17/h1-7,12-13,15H,8-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLJZCAQZWTBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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